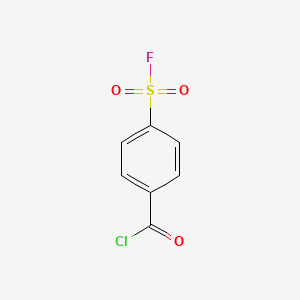

4-(Fluorosulfonyl)benzoyl chloride

Vue d'ensemble

Description

4-(Fluorosulfonyl)benzoyl chloride is an organic compound with the molecular formula C7H4ClFO3S . It is a derivative of benzoyl chloride, where a fluorosulfonyl group is attached to the benzene ring. This compound is known for its reactivity and is used in various chemical synthesis processes .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

4-(Fluorosulfonyl)benzoyl chloride can be synthesized through the reaction of 4-(fluorosulfonyl)benzoic acid with thionyl chloride. The reaction typically occurs under reflux conditions, where the acid is treated with an excess of thionyl chloride, resulting in the formation of the desired product along with the release of sulfur dioxide and hydrogen chloride gases .

Industrial Production Methods

In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The process involves the use of specialized equipment to handle the corrosive nature of the reagents and by-products .

Analyse Des Réactions Chimiques

Types of Reactions

4-(Fluorosulfonyl)benzoyl chloride undergoes various types of chemical reactions, including:

Substitution Reactions: It can participate in nucleophilic substitution reactions where the chlorine atom is replaced by other nucleophiles.

Addition Reactions: The compound can react with nucleophiles to form addition products.

Hydrolysis: In the presence of water, it hydrolyzes to form 4-(fluorosulfonyl)benzoic acid.

Common Reagents and Conditions

Nucleophiles: Common nucleophiles used in substitution reactions include amines, alcohols, and thiols.

Solvents: Reactions are typically carried out in organic solvents such as dichloromethane or tetrahydrofuran.

Catalysts: In some cases, catalysts like triethylamine are used to facilitate the reactions.

Major Products Formed

4-(Fluorosulfonyl)benzoic acid: Formed through hydrolysis.

Substituted Benzoyl Derivatives: Formed through nucleophilic substitution reactions.

Applications De Recherche Scientifique

Scientific Research Applications

4-(Fluorosulfonyl)benzoyl chloride is used in the following applications:

- Synthesis of Adenosine A1 Antagonists It serves as a reagent in the synthesis of irreversible adenosine A1 antagonists, such as 8-cyclopentyl-3-N-[3-((3-(4-fluorosulphonyl)benzoyl)-oxy)-propyl]-1-N-propyl-xanthine .

- Covalent Ligands for G Protein-Coupled Receptors It is utilized in developing covalent ligands for G protein-coupled receptors. By varying the spacer length and the chemical bond connecting the warhead, researchers can optimize the orientation of the fluorosulfonyl group towards nucleophilic residues in the receptor binding site .

- Inhibitors of DHFR, Guanine Deaminase, Xanthine Oxidase, and Chymotrypsin: The Baker group applied similar approaches in the preparation of covalent SF inhibitors of guanine deaminase, xanthine oxidase and chymotrypsin .

- Affinity Labeling: 4-(Fluorosulfonyl)benzoic acid, a derivative of this compound, is used as an affinity label for various enzymes .

Safety Information

This compound is a hazardous material and requires careful handling .

- Signal Word: Danger

- Hazard Statements:

- Precautionary Statements:

- P260: Do not breathe dust/fume/gas/mist/vapors/spray .

- P270: Do not eat, drink, or smoke when using this product .

- P280: Wear protective gloves/protective clothing/eye protection/face protection .

- P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician IF you feel unwell .

- P303+P361+P353: IF ON SKIN (or hair): Remove/Take off Immediately all contaminated clothing. Rinse SKIN with water/shower .

- P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing .

Mécanisme D'action

The mechanism of action of 4-(fluorosulfonyl)benzoyl chloride involves its reactivity towards nucleophiles. The compound’s electrophilic carbonyl carbon is susceptible to attack by nucleophiles, leading to the formation of various substitution and addition products. This reactivity is utilized in the synthesis of complex molecules and in the modification of biomolecules .

Comparaison Avec Des Composés Similaires

Similar Compounds

- 4-(Chlorosulfonyl)benzoyl chloride

- 4-(Bromosulfonyl)benzoyl chloride

- 4-(Fluorosulfonyl)benzoic acid

Uniqueness

4-(Fluorosulfonyl)benzoyl chloride is unique due to the presence of the fluorosulfonyl group, which imparts distinct reactivity compared to other sulfonyl derivatives. This makes it a valuable reagent in organic synthesis and various research applications .

Activité Biologique

4-(Fluorosulfonyl)benzoyl chloride (FSBC) is a compound that has garnered attention in the field of chemical biology due to its unique reactive properties, particularly as a covalent inhibitor of various enzymes. This article aims to explore the biological activity of FSBC, focusing on its interactions with proteins, mechanisms of action, and potential applications in medicinal chemistry.

This compound is characterized by its molecular formula CHClFOS. It contains a fluorosulfonyl group, which is known for its ability to form covalent bonds with nucleophilic residues in proteins, such as serine and cysteine. This reactivity positions FSBC as a valuable tool for probing enzyme functions and identifying active sites.

The primary mechanism by which FSBC exerts its biological activity involves the irreversible modification of target proteins through covalent bonding. Specifically, it acts as an affinity label for enzymes, leading to their inactivation. For instance, studies have demonstrated that FSBC can effectively inhibit glutathione S-transferases (GSTs), which are crucial for detoxifying xenobiotics in the liver.

Key Findings:

- Affinity Labeling : FSBC has been shown to irreversibly inactivate GST isozyme 4-4 through a time-dependent reaction, suggesting that specific amino acid residues play a critical role in substrate specificity and enzyme function .

- Enzyme Inhibition : The compound has been utilized to study the active sites of various enzymes by observing changes in activity upon treatment with FSBC. For example, it was found that protection against inactivation could be provided by glutathione-based ligands, indicating a competitive inhibition mechanism .

1. Glutathione S-Transferase Inhibition

In an experiment involving rat liver GST isozyme 1-1, FSBC was shown to reduce enzyme activity to 35% of its original state after treatment. This highlights the compound's potential as a selective inhibitor for studying GST-related pathways .

2. Target Identification

FSBC has been employed as a probe in functional proteomics to tag nucleotide-binding proteins. This approach allows researchers to identify and characterize proteins involved in critical cellular processes, such as signal transduction and metabolism .

Applications in Medicinal Chemistry

The unique properties of FSBC make it suitable for various applications:

- Covalent Inhibitors : Due to its ability to form stable covalent bonds with target proteins, FSBC can be used to design irreversible inhibitors for therapeutic targets.

- Chemical Probes : FSBC serves as an effective tool for mapping enzyme active sites and understanding protein interactions within complex biological systems .

Data Table: Biological Activity Summary

Propriétés

IUPAC Name |

4-fluorosulfonylbenzoyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4ClFO3S/c8-7(10)5-1-3-6(4-2-5)13(9,11)12/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JMTAYFNTRRLWQG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(=O)Cl)S(=O)(=O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4ClFO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90193197 | |

| Record name | 4-(Fluorosulphonyl)benzoyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90193197 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

222.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

402-55-1 | |

| Record name | 4-(Fluorosulfonyl)benzoyl chloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=402-55-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-(Fluorosulfonyl)benzoyl chloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000402551 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 402-55-1 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=137835 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-(Fluorosulphonyl)benzoyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90193197 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(fluorosulphonyl)benzoyl chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.319 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-(FLUOROSULFONYL)BENZOYL CHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/C2CX4GK6KH | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the role of 4-(fluorosulfonyl)benzoyl chloride in the development of potential antiprotozoal agents?

A: [] Researchers used this compound to modify the side-chain amino groups of 7-substituted guanines and hypoxanthines. These modified compounds were designed to act as inhibitors of hypoxanthine-guanine phosphoribosyltransferase (HGPRTase), an enzyme crucial for cell proliferation in malarial parasites but less critical for mammalian cells. The 4-(fluorosulfonyl)benzoyl group introduces a reactive functional group capable of forming covalent bonds with the enzyme, potentially leading to irreversible inhibition. This approach aimed to exploit the differences in HGPRTase between parasites and mammals to develop selective antiprotozoal agents.

Q2: Did the compounds synthesized using this compound demonstrate significant antiprotozoal activity?

A: [] Unfortunately, the synthesized compounds, including those modified with this compound, did not show significant in vitro inhibition of HGPRTase from H.Ep.-2 cells or extend the lifespan of mice infected with P. berghei. While this specific study did not yield successful antiprotozoal candidates, it highlights the potential of targeting HGPRTase and utilizing reactive groups like the one present in this compound for the development of novel therapeutic agents.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.